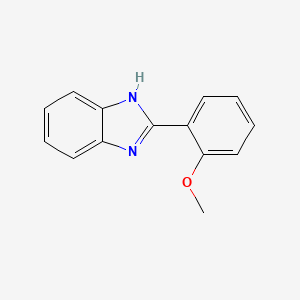

2-(2-methoxyphenyl)-1H-benzimidazole

Overview

Description

2-(2-Methoxyphenyl)-1H-benzimidazole (C₁₄H₁₂N₂O, molecular weight: 224.26 g/mol) is a benzimidazole derivative featuring a methoxy group at the ortho position of the phenyl substituent . This compound is of significant interest in medicinal and coordination chemistry due to the electron-donating methoxy group, which can influence electronic properties and biological interactions.

Benzimidazoles, in general, are privileged scaffolds in drug discovery due to their structural similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors . The methoxy substituent in this compound may enhance lipophilicity and modulate pharmacokinetic properties compared to hydroxyl or halogen-substituted analogs.

Preparation Methods

General Synthetic Approach

The synthesis of 2-(2-methoxyphenyl)-1H-benzimidazole involves cyclization reactions that form the benzimidazole core structure. These methods typically use substituted aniline derivatives and aldehydes or acids as precursors under acidic or reductive conditions.

Key Reaction Pathway:

- Starting Materials : Substituted 2-methoxyaniline and aldehydes (e.g., formic acid derivatives).

- Cyclization : Acid-catalyzed cyclization forms the benzimidazole ring.

- Purification : The crude product is purified using silica gel chromatography or recrystallization.

Detailed Preparation Methods

The following preparation methods are commonly employed:

Method A: One-Pot Cyclization

In this approach, cyclization is achieved using formic acid or its derivatives:

- Reaction Conditions :

- Formic acid or formaldehyde derivative.

- Acid catalyst (e.g., hydrochloric acid).

- Elevated temperatures (~110 °C).

- Procedure :

- Mix substituted aniline with formic acid derivative.

- Heat under inert atmosphere (argon) for ~2-3 hours.

- Neutralize with sodium hydroxide and extract with ethyl acetate.

- Yield : High yield (~100%) with minimal purification steps.

Method B: Multi-Step Cyclization

This method involves multiple steps:

- Stage 1 : Reduction of nitro groups in the precursor using hydrogen and palladium on activated carbon.

- Stage 2 : Cyclization with formic acid derivative under acidic conditions.

- Stage 3 : Purification through silica gel chromatography.

- Advantages :

Method C: Formaldehyde-Based Cyclization

This approach uses formaldehyde derivatives:

- Reaction Conditions :

- Two equivalents of formaldehyde derivative.

- Acid catalyst (e.g., HCl).

- Procedure :

Method D: Acylation Followed by Cyclization

This stepwise method involves acylation followed by cyclization:

- Reaction Conditions :

- Acylating agents (e.g., acetyl chloride).

- Acid catalyst for cyclization.

- Procedure :

The synthesis of This compound is sensitive to reaction parameters such as temperature, pH, and choice of catalysts. Below is a summary table analyzing key reaction conditions:

| Method | Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| Method A | HCl | ~110 | Ethyl acetate | ~100 |

| Method B | Pd/C + HCl | ~110 | Ethyl acetate | High |

| Method C | Formaldehyde + HCl | ~110 | Ethanol | Moderate |

| Method D | Acetyl chloride + HCl | ~80 | Dichloromethane | Moderate |

Key Findings

- The one-pot method (Method A) offers simplicity and high yield, making it ideal for large-scale synthesis.

- Multi-step approaches (Methods B and D) provide flexibility for structural modifications but require additional purification steps.

- Reaction conditions such as temperature and catalyst concentration significantly impact product yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(2-methoxyphenyl)-1H-benzimidazole derivatives as promising anticancer agents. For instance, a study synthesized several benzimidazole derivatives and evaluated their antiproliferative effects against various cancer cell lines. Among these, specific derivatives demonstrated remarkable activity against the MDA-MB-231 breast cancer cell line, with IC50 values indicating effective inhibition of cell growth at micromolar concentrations. The most potent compounds exhibited IC50 values as low as 16.38 μM, indicating strong anticancer potential compared to standard treatments .

Table 1: Anticancer Activity of this compound Derivatives

The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells, which is facilitated by the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been investigated extensively. In vitro studies demonstrated that certain derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Streptococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 4 μg/mL . Furthermore, antifungal activity was noted against Candida albicans and Aspergillus niger, showcasing the broad-spectrum potential of these compounds.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | MIC Value (μg/mL) | Reference |

|---|---|---|---|

| 2g | Staphylococcus aureus | 4 | |

| 2g | Streptococcus faecalis | 4 | |

| 1b | Candida albicans | 64 |

These findings suggest that derivatives of this compound could serve as effective alternatives to traditional antibiotics and antifungal agents.

Antiviral Activity

The antiviral potential of benzimidazole derivatives has also been explored, particularly against various viral infections. For example, some derivatives have shown inhibitory effects against enteroviruses and herpes simplex virus, with IC50 values indicating substantial efficacy . The mechanism often involves interference with viral replication processes, making these compounds valuable in the development of new antiviral therapies.

Table 3: Antiviral Activity of Benzimidazole Derivatives

Mechanistic Insights and Case Studies

A deeper understanding of the mechanisms by which these compounds exert their biological effects is crucial for their development into therapeutic agents. For instance, studies have shown that treatment with specific benzimidazole derivatives leads to significant ultrastructural changes in pathogens, including membrane blebbing and mitochondrial damage, indicative of apoptosis-like processes .

In vivo studies further support the efficacy of these compounds; for example, one study reported a reduction in parasite load in an experimental model of cutaneous leishmaniasis by over 70% when treated with a benzimidazole derivative . Such case studies underscore the translational potential of these compounds from laboratory research to clinical applications.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. The presence of the methoxy group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: Ortho-substituted derivatives (e.g., 2-(2-hydroxyphenyl)) exhibit distinct reactivity and biological activity compared to para-substituted analogs.

- Synthetic Efficiency : Para-substituted derivatives (e.g., 4-bromo or 4-methoxy) are often synthesized in higher yields (>80%) compared to ortho-substituted derivatives, which face steric and electronic challenges .

Antimicrobial Activity

- 2-(2-Hydroxyphenyl)-1H-benzimidazole : Exhibits broad-spectrum antimicrobial activity, including antibacterial, antifungal, and antipoliovirus effects .

- 2-(4-Chlorophenyl)-1H-benzimidazole : Demonstrated moderate antifungal activity against Candida albicans but lower potency compared to hydroxy-substituted analogs .

Pharmacological Activity

- 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid : Showed significant analgesic activity in the tail clamp test (ID₅₀: <1 mg/kg), attributed to the nitro group at the ortho position .

Coordination Chemistry and Metal Complexes

- 2-(2-Hydroxyphenyl)-1H-benzimidazole (HPBI): Forms stable copper(II) complexes (HPBI-Cu) with applications in NO sensing. The hydroxyl group facilitates metal coordination, enabling fluorescence-based detection of nitric oxide in biological systems .

- Methoxy vs. Hydroxy Groups: Methoxy-substituted derivatives are less commonly reported in coordination chemistry, likely due to the weaker donor capacity of methoxy compared to hydroxyl groups .

Biological Activity

2-(2-Methoxyphenyl)-1H-benzimidazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiproliferative, and cytotoxic effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a methoxyphenyl group. Its molecular formula is , which contributes to its unique biological properties. The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

- Staphylococcus aureus

- Streptococcus faecalis

- Methicillin-resistant Staphylococcus aureus (MRSA)

In a study, the compound demonstrated minimal inhibitory concentration (MIC) values of 8 µg/mL against S. faecalis and 4 µg/mL against both S. aureus and MRSA, indicating strong antibacterial activity compared to standard antibiotics like amikacin .

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated in various cancer cell lines. A notable study found that derivatives of benzimidazole showed significant inhibition of cell proliferation in the MDA-MB-231 breast cancer cell line. The compound's effectiveness was attributed to its ability to disrupt microtubule dynamics, a common mechanism for anticancer agents .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of the compound. In vitro studies revealed that this compound induced apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) production. This suggests potential therapeutic applications in treating cancers resistant to conventional therapies .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 1-(2-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid | Antimicrobial, Antiproliferative | |

| 2-(4-Hydroxy-3-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid | Antifungal | |

| 1-(4-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid | Varying activity profiles |

The unique methoxy substitution pattern in this compound may contribute to its distinct biological activities compared to other benzimidazole derivatives.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Microtubule Disruption : Similar to other benzimidazoles, this compound may inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

- Reactive Oxygen Species Generation : The induction of ROS plays a crucial role in triggering apoptosis in various cell lines, particularly in leishmanial infections .

- Antimicrobial Mechanism : The compound's ability to penetrate bacterial membranes may enhance its effectiveness against resistant strains.

Case Studies

Several case studies have demonstrated the efficacy of this compound:

- Anticancer Activity : In an experimental model using MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in cell viability, indicating potential as an anticancer agent.

- Leishmanicidal Effects : A study reported that related compounds triggered substantial reductions in parasite loads in models of cutaneous leishmaniasis, showcasing their potential for treating parasitic infections .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-methoxyphenyl)-1H-benzimidazole, and how can its purity be validated?

Answer:

- Synthetic Routes :

- Classical Condensation : React o-phenylenediamine with 2-methoxybenzaldehyde under acidic conditions (e.g., HCl or acetic acid) at reflux. This method typically yields 70–85% purity, requiring subsequent recrystallization in ethanol or methanol .

- Microwave-Assisted Synthesis : Reduces reaction time to 2–3 hours with improved yields (85–90%) by using controlled microwave irradiation. This method minimizes side products like N-alkylated derivatives .

- Purity Validation :

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

Answer:

- -NMR : Key signals include the methoxy group (δ 3.8–3.9 ppm, singlet) and benzimidazole protons (δ 7.2–8.1 ppm, multiplet) .

- -NMR : Peaks at δ 55.5 ppm (methoxy carbon) and δ 150–160 ppm (imidazole C=N) confirm connectivity .

- Mass Spectrometry : ESI-MS (m/z 224.26 [M+H]) validates molecular weight .

Q. What are the standard protocols for preliminary pharmacological screening of this compound?

Answer:

- Antioxidant Activity : DPPH radical scavenging assay (IC values compared to ascorbic acid) .

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 10–100 μM .

- Enzyme Inhibition : Test against tyrosine kinase or cyclooxygenase-2 (COX-2) using fluorometric kits .

Advanced Research Questions

Q. How can researchers address crystallographic data inconsistencies in structural studies of this compound derivatives?

Answer:

- Refinement Tools : Use SHELXL ( ) for high-resolution refinement. For twinned crystals, apply the TWIN/BASF commands in SHELX to model twin domains .

- Validation Metrics : Check R-factor convergence (<5%), ADP (atomic displacement parameter) consistency, and hydrogen-bonding networks (e.g., O-H···N interactions at 2.6–2.8 Å) .

- Cross-Validation : Compare unit cell parameters (e.g., monoclinic , a = 7.97 Å, b = 16.43 Å) with deposited CIF files in the Cambridge Structural Database .

Q. What mechanistic insights exist for the pharmacological activity of this compound?

Answer:

- Radical Scavenging : The methoxy group enhances electron-donating capacity, stabilizing free radicals via resonance. Substituents at the 4-position of the phenyl ring improve activity (e.g., hydroxy groups increase IC by 30%) .

- Anticancer Mechanisms : Imidazole core intercalates with DNA, while the methoxyphenyl moiety inhibits topoisomerase II. Synergistic effects are observed with cisplatin in combination studies .

Q. How do structural modifications influence the structure-activity relationship (SAR) of benzimidazole derivatives?

Answer:

- Substituent Effects :

- Synthetic Strategies :

Properties

IUPAC Name |

2-(2-methoxyphenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-17-13-9-5-2-6-10(13)14-15-11-7-3-4-8-12(11)16-14/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFBDHNAZPBWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353953 | |

| Record name | 2-(2-methoxyphenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6528-85-4 | |

| Record name | 2-(2-Methoxyphenyl)benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6528-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-methoxyphenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6528-85-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.